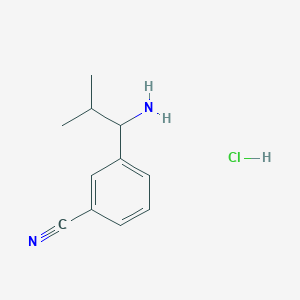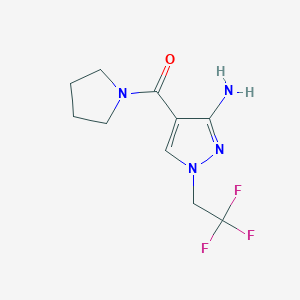![molecular formula C14H22N2O B11732485 (2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B11732485.png)
(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a unique structure with a phenylethyl group attached to the nitrogen atom and a dimethyl-substituted butanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3,3-dimethylbutanoic acid and ®-1-phenylethylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of (S)-2-amino-3,3-dimethylbutanoic acid and the amino group of ®-1-phenylethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amide bond, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of phenylacetone or benzaldehyde derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
科学研究应用
(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It can be used as a chiral auxiliary or ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It can be employed in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
相似化合物的比较
(2S)-2-Amino-3,3-dimethylbutanamide: Lacks the phenylethyl group, making it less versatile in certain applications.
(2S)-2-Amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide: Similar structure but with a different substitution pattern on the butanamide backbone.
Uniqueness: (2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide stands out due to its specific combination of chiral centers and functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and medicinal chemistry.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
(2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17)/t10-,12-/m1/s1 |
InChI 键 |
BJXXSMAVTUBLGM-ZYHUDNBSSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)N |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732404.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732415.png)

![3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732422.png)
![N-[(2,3-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732424.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine](/img/structure/B11732427.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine](/img/structure/B11732435.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732437.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732441.png)

![[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate](/img/structure/B11732456.png)
![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732467.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732469.png)
